3-(1H-pyrrol-3-yl)pyridine
Overview
Description
3-(1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings in its structure imparts unique electronic and chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-bromopyridine and pyrrole in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide, and it is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine or pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or pyrrole rings. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced pyridine or pyrrole derivatives.
Substitution: Halogenated or alkylated pyridine/pyrrole derivatives.
Scientific Research Applications
3-(1H-pyrrol-3-yl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may have pharmacological applications.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-3-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. Additionally, its ability to intercalate with nucleic acids can affect gene expression and cellular processes.
Comparison with Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Quinoline: A fused bicyclic structure containing a benzene ring fused to a pyridine ring.
Comparison: 3-(1H-pyrrol-3-yl)pyridine is unique due to the presence of both pyridine and pyrrole rings in its structure. This duality imparts distinct electronic properties and reactivity compared to its individual components. For instance, while pyridine is known for its basicity and nucleophilicity, pyrrole is more electron-rich and undergoes electrophilic substitution more readily. The combination of these properties in this compound makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(1H-pyrrol-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJEVNCMXOMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429087 | |
Record name | 3-(1H-pyrrol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76304-55-7 | |
Record name | 3-(1H-pyrrol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.